molecular formula C24H26N2O3S2 B5069761 2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide

2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide

Cat. No. B5069761
M. Wt: 454.6 g/mol
InChI Key: TYUQHULPWMECQF-UHFFFAOYSA-N
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Description

The compound “2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide” is a complex organic molecule. It contains functional groups such as a benzyl group, a methylsulfonyl group, an amino group, and a benzamide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the benzyl group might undergo electrophilic aromatic substitution, and the amide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting and boiling points would depend on the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets in the body.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-benzylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-31(28,29)26(18-20-10-4-2-5-11-20)23-15-9-8-14-22(23)24(27)25-16-17-30-19-21-12-6-3-7-13-21/h2-15H,16-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUQHULPWMECQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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